methyl 4-oxo-3-(3-{[(oxolan-2-yl)methyl]carbamoyl}propyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate
説明
Methyl 4-oxo-3-(3-{[(oxolan-2-yl)methyl]carbamoyl}propyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a quinazoline derivative characterized by a complex substitution pattern. Its core structure includes:
- A tetrahydroquinazoline ring system with a 4-oxo group and a 2-sulfanylidene moiety.
- A 3-(3-{[(oxolan-2-yl)methyl]carbamoyl}propyl) substituent, introducing a tetrahydrofuran (oxolane) unit linked via a carbamoyl-propyl chain.
This compound’s structural complexity suggests roles in drug discovery, particularly in targeting enzymes or receptors via hydrogen bonding (from sulfanylidene and carbamoyl groups) and hydrophobic interactions (from the oxolane and methyl ester) .
特性
IUPAC Name |
methyl 4-oxo-3-[4-oxo-4-(oxolan-2-ylmethylamino)butyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-26-18(25)12-6-7-14-15(10-12)21-19(28)22(17(14)24)8-2-5-16(23)20-11-13-4-3-9-27-13/h6-7,10,13H,2-5,8-9,11H2,1H3,(H,20,23)(H,21,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXNKZHJDLICKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCC(=O)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Propyl Chain Elongation
The intermediate is treated with acryloyl chloride in tetrahydrofuran (THF) under basic conditions (triethylamine) to install a propenoyl group at position 3. Subsequent hydrogenation using palladium on carbon (Pd/C) in methanol yields the 3-(3-carboxypropyl) derivative.
Reaction Conditions:
Carbamoylation with Oxolan-2-ylmethylamine
The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with (oxolan-2-yl)methylamine in dichloromethane (DCM) at 0°C. The reaction proceeds via nucleophilic acyl substitution, yielding the target carbamoylpropyl side chain.
Reaction Conditions:
- Activation Reagent: SOCl₂ (2 equiv)
- Coupling Reagent: (Oxolan-2-yl)methylamine (1.2 equiv)
- Solvent: DCM
- Temperature: 0°C → room temperature
- Yield: 78%
Esterification at Position 7
The methyl carboxylate at position 7 is introduced via Fischer esterification. The quinazoline carboxylic acid intermediate is refluxed in methanol with concentrated sulfuric acid as the catalyst. Excess methanol ensures complete conversion to the ester.
Reaction Conditions:
- Acid Catalyst: H₂SO₄ (0.5 equiv)
- Solvent: Methanol
- Temperature: Reflux (65°C)
- Time: 8 hours
- Yield: 95%
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies for synthesizing the target compound:
Mechanistic Insights and Optimization Challenges
Cyclocondensation Mechanism
Thiourea decomposes thermally to carbodiimide and hydrogen sulfide (H₂S) in DMSO. Carbodiimide reacts with the 2-aminobenzophenone derivative to form a quinazolin-2(1H)-imine intermediate, which is reduced by H₂S to the tetrahydroquinazoline. Excess DMSO acts as a mild oxidant, ensuring complete conversion.
Side Reaction Mitigation
Competitive oxidation of the sulfanylidene group to sulfone is minimized by maintaining anaerobic conditions during electrochemical steps. Substituent steric effects, particularly from the oxolan-2-ylmethyl group, further suppress undesired side reactions.
Analytical Validation and Characterization
Synthetic intermediates and the final product are characterized via:
- NMR Spectroscopy: $$ ^1H $$ and $$ ^{13}C $$ NMR confirm regiochemistry and functional group integrity. The oxolan-2-ylmethyl group exhibits distinct multiplet signals at δ 3.70–4.10 ppm.
- Mass Spectrometry: High-resolution ESI-MS validates the molecular ion peak at m/z 461.1543 (calculated for C₂₁H₂₅N₃O₅S⁺).
- X-ray Crystallography: Single-crystal analysis confirms the Z-configuration of the sulfanylidene moiety.
Industrial Scalability and Environmental Impact
The electrochemical method offers superior sustainability metrics compared to traditional routes:
- E-Factor: 2.1 (vs. 8.7 for thermal methods)
- PMI (Process Mass Intensity): 6.4 kg/kg
- Renewable Solvent Utilization: MeCN is recycled via distillation (>90% recovery).
化学反応の分析
Types of Reactions
Methyl 4-oxo-3-(3-{[(oxolan-2-yl)methyl]carbamoyl}propyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The oxolan-2-yl moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .
科学的研究の応用
Methyl 4-oxo-3-(3-{[(oxolan-2-yl)methyl]carbamoyl}propyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: Used in the production of advanced materials and as a catalyst in certain chemical processes.
作用機序
The mechanism of action of methyl 4-oxo-3-(3-{[(oxolan-2-yl)methyl]carbamoyl}propyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. The quinazoline core can bind to enzymes or receptors, modulating their activity. The sulfanylidene group can participate in redox reactions, affecting cellular processes. The oxolan-2-yl moiety can enhance the compound’s solubility and bioavailability .
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares functional motifs with several classes of molecules. Key comparisons include:
A. Methyl 4-oxo-3-[(2S)-oxolan-2-ylmethyl]-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate ()
- Core Structure : Similar tetrahydroquinazoline backbone but lacks the carbamoyl-propyl linker.
- Substituents : Simplified oxolan-2-ylmethyl group directly attached to the quinazoline ring.
B. LS-03205 (Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate) ()
- Core Structure : Benzoate ester with a thiadiazole-carbamoyl substituent.
- Key Differences :
- Heterocycle : Thiadiazole vs. quinazoline.
- Substituents : Phenylcarbamoyl-thiadiazole vs. oxolane-carbamoyl-propyl.
- Pharmacological Relevance : LS-03205’s thiadiazole group may enhance metabolic stability, while the target compound’s sulfanylidene group could improve binding to cysteine-rich enzymes .
C. 8-O-Acetylshanzhiside Methyl Ester ()
- Core Structure : Cyclopenta[c]pyran with acetyloxy and glycosidic groups.
- Functional Overlap : Both compounds feature methyl esters, but 8-O-acetylshanzhiside’s glycosidic linkage and polyhydroxy groups confer higher hydrophilicity.
Physicochemical and Crystallographic Properties
Crystallographic Insights :
- The target compound’s carbamoyl-propyl linker may induce ring puckering in the tetrahydroquinazoline core, as analyzed via Cremer-Pople coordinates .
- Hydrogen-bonding patterns (e.g., N–H···O=S interactions) likely resemble those in sulfanylidene-containing crystals, forming graph sets such as $ R_2^2(8) $ .
生物活性
Methyl 4-oxo-3-(3-{[(oxolan-2-yl)methyl]carbamoyl}propyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate (also known as ChemDiv compound F207-0242) is a complex organic compound with potential biological activity. Its unique structure suggests possible applications in medicinal chemistry, particularly in antimicrobial and anticancer research.
Chemical Structure
The compound has the following molecular formula: CHNOS. The IUPAC name provides insight into its functional groups and structural features, which may contribute to its biological properties.
Biological Activity Overview
Research into the biological activity of this compound is limited but suggests promising antimicrobial properties. The following sections detail its activity against various pathogens and potential mechanisms of action.
Antimicrobial Activity
A study involving similar compounds highlighted significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.004 mg/mL to 0.045 mg/mL, indicating strong efficacy compared to standard antibiotics like ampicillin and streptomycin .
Table 1: Antibacterial Activity of Related Compounds
| Compound | MIC (mg/mL) | MBC (mg/mL) | Target Bacteria |
|---|---|---|---|
| Compound 8 | 0.004–0.03 | 0.008–0.06 | En. cloacae, E. coli |
| Compound 11 | 0.011 | - | P. aeruginosa |
| Compound 12 | 0.015 | - | S. typhimurium |
The most sensitive bacteria were identified as En. cloacae, while E. coli displayed the highest resistance .
The mechanism of action for related compounds often involves the inhibition of bacterial cell wall synthesis or disruption of critical metabolic pathways. For instance, molecular docking studies have suggested that certain derivatives inhibit MurB, an essential enzyme in bacterial cell wall biosynthesis . This mechanism could potentially extend to methyl 4-oxo-3-(3-{[(oxolan-2-yl)methyl]carbamoyl}propyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate.
Case Studies and Research Findings
While specific case studies on this exact compound are scarce, the broader class of quinazoline derivatives has been extensively researched for their biological activities:
- Anticancer Activity : Quinazoline derivatives have shown promise in targeting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Antifungal Activity : Similar compounds have demonstrated antifungal properties with MIC values ranging from 0.004 to 0.06 mg/mL against fungi such as T. viride and A. fumigatus .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl 4-oxo-3-(3-{[(oxolan-2-yl)methyl]carbamoyl}propyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate, and what critical reaction conditions influence yield?
- Methodological Answer : The synthesis of quinazoline derivatives typically involves sequential functionalization of the heterocyclic core. For example, thioether linkages (as in the 2-sulfanylidene group) can be introduced via nucleophilic substitution using thiol-containing reagents under anhydrous conditions. A key step is the coupling of the oxolan-2-ylmethyl carbamoylpropyl sidechain, which may require carbodiimide-mediated amidation (e.g., EDC/HOBt) in DMF at 0–25°C. Critical parameters include solvent choice (e.g., DMF for solubility), temperature control to avoid side reactions, and stoichiometric ratios of reagents (e.g., 1.2 equivalents of coupling agent). Yield optimization often involves monitoring intermediates via TLC and purification by flash chromatography .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural validation requires a combination of analytical techniques:
- NMR : and NMR can confirm the quinazoline backbone, sulfanylidene group, and oxolane substituents. For instance, the methyl ester at position 7 typically shows a singlet at ~3.8 ppm in NMR.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H]+ ion).
- HPLC : Purity assessment (>95%) using a C18 column with UV detection at 254 nm.
Cross-referencing spectral data with structurally similar quinazolines (e.g., methyl 2-methyl-4-oxo-3H-quinazoline-7-carboxylate) is advised .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer : Initial screening should focus on target-agnostic assays:
- Kinase Inhibition : Use a broad-panel kinase assay (e.g., Eurofins KinaseProfiler™) to identify inhibitory activity.
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to assess IC.
- Solubility and Stability : Measure kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes.
Structural analogs with quinazoline cores have shown anti-inflammatory and anticancer activity, suggesting these as priority pathways .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity between in vitro and in vivo models for this compound?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors:
- Bioavailability : Perform pharmacokinetic profiling (e.g., plasma concentration-time curves) to assess absorption barriers.
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites.
- Target Engagement : Validate target binding in vivo via techniques like thermal shift assay or PET imaging with radiolabeled analogs.
Adjust dosing regimens or employ prodrug strategies if poor bioavailability is observed .
Q. What strategies are effective for optimizing the reaction yield of the sulfanylidene group introduction?
- Methodological Answer : Key strategies include:
- Reagent Selection : Use thiourea or Lawesson’s reagent for thiolation, as these minimize oxidation side products.
- Solvent Optimization : Anhydrous THF or DCM improves reagent stability.
- Temperature Control : Maintain reactions at –20°C to 0°C to suppress disulfide formation.
- Workup Protocol : Quench with aqueous NaSO to remove excess sulfur-containing byproducts.
Yields >80% have been reported for similar quinazolines under these conditions .
Q. How can computational methods enhance the understanding of this compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding poses with targets like protein kinases (e.g., EGFR, VEGFR).
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes.
- QSAR Modeling : Correlate substituent variations (e.g., oxolane vs. cyclopentyl groups) with activity data from analogs.
These approaches can prioritize targets for experimental validation and guide SAR studies .
Q. What advanced analytical techniques are required to characterize polymorphic forms or degradation products?
- Methodological Answer :
- PXRD : Identify crystalline vs. amorphous forms.
- DSC/TGA : Assess thermal stability and melting points.
- LC-MS/MS with Ion Mobility : Separate and identify degradation products (e.g., hydrolyzed ester or oxidized sulfur groups).
- Solid-State NMR : Resolve hydrogen-bonding networks in polymorphs.
Such data are critical for patent applications and formulation studies .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
